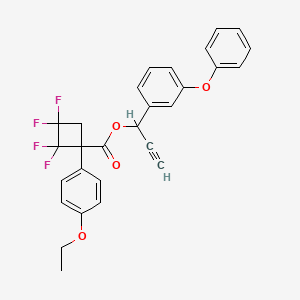
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutane ring, multiple fluorine atoms, and phenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the ethoxyphenyl and phenoxyphenyl groups. Common synthetic routes may include:
Cyclobutane Ring Formation: This can be achieved through involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination reactions using reagents like (NFSI) under controlled conditions.
Attachment of Phenyl Groups: This can be done through reactions using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as (NaBH4) to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like (NBS) for introducing bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Structures: Affecting the integrity of cellular membranes or other structures, leading to cell death or altered function.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester
- Cyclobutanecarboxylic acid, 1-(4-methoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester
Uniqueness
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester is unique due to the presence of the ethoxy group, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
76660-88-3 |
|---|---|
Molecular Formula |
C28H22F4O4 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
1-(3-phenoxyphenyl)prop-2-ynyl 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C28H22F4O4/c1-3-24(19-9-8-12-23(17-19)35-22-10-6-5-7-11-22)36-25(33)26(18-27(29,30)28(26,31)32)20-13-15-21(16-14-20)34-4-2/h1,5-17,24H,4,18H2,2H3 |
InChI Key |
MGDSMTFZXQZVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC(C2(F)F)(F)F)C(=O)OC(C#C)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















